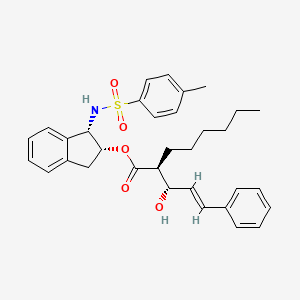
(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” is a synthetic organic molecule It is characterized by its complex structure, which includes multiple chiral centers, a sulfonamide group, and a hydroxy-phenylallyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” involves multiple steps:
Formation of the Indene Derivative: Starting from a suitable indene precursor, the compound is synthesized through a series of reactions including sulfonation, amination, and chiral resolution.
Introduction of the Hydroxy-Phenylallyl Moiety: This step involves the coupling of the hydroxy-phenylallyl group to the indene derivative using reagents such as organometallic catalysts.
Final Coupling with Octanoate: The final step involves esterification with octanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-phenylallyl moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of halogenating agents or strong acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Drug Development: It may have potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating diseases.
Industry
Material Science: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)hexanoate
- (1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)decanoate
Uniqueness
The uniqueness of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” lies in its specific structural features, such as the combination of the sulfonamide group with the hydroxy-phenylallyl moiety and the octanoate ester. These features may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C33H39NO5S |
|---|---|
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
[(1S,2R)-1-[(4-methylphenyl)sulfonylamino]-2,3-dihydro-1H-inden-2-yl] (2S)-2-[(E,1S)-1-hydroxy-3-phenylprop-2-enyl]octanoate |
InChI |
InChI=1S/C33H39NO5S/c1-3-4-5-9-16-29(30(35)22-19-25-12-7-6-8-13-25)33(36)39-31-23-26-14-10-11-15-28(26)32(31)34-40(37,38)27-20-17-24(2)18-21-27/h6-8,10-15,17-22,29-32,34-35H,3-5,9,16,23H2,1-2H3/b22-19+/t29-,30-,31+,32-/m0/s1 |
Clave InChI |
SBMQNMXCXKWSGF-KHMXVGBXSA-N |
SMILES isomérico |
CCCCCC[C@@H]([C@H](/C=C/C1=CC=CC=C1)O)C(=O)O[C@@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CCCCCCC(C(C=CC1=CC=CC=C1)O)C(=O)OC2CC3=CC=CC=C3C2NS(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


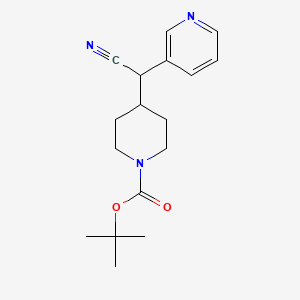
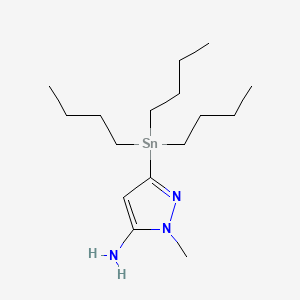
![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)
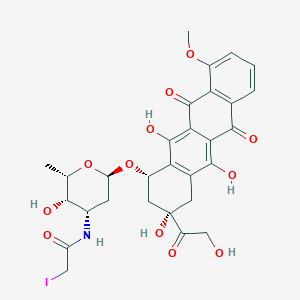
![Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11829955.png)

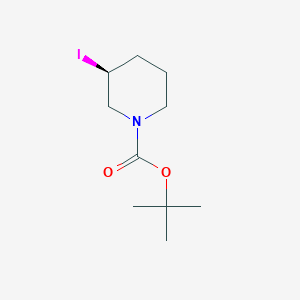
![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)
![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)
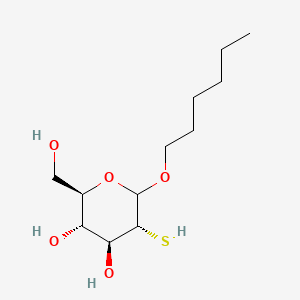
![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)

![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)
